molecular formula C19H22NP B12905097 7-(Diphenylphosphino)heptanenitrile CAS No. 181515-34-4

7-(Diphenylphosphino)heptanenitrile

Cat. No.: B12905097
CAS No.: 181515-34-4
M. Wt: 295.4 g/mol
InChI Key: YQJYICMLXIPBTJ-UHFFFAOYSA-N
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Description

7-(Diphenylphosphino)heptanenitrile is an organophosphorus compound with the molecular formula C19H22NP It is a phosphine ligand, which means it can donate a pair of electrons to a metal center, forming a coordination complex

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Diphenylphosphino)heptanenitrile typically involves the reaction of a halogenated heptanenitrile with diphenylphosphine. One common method is the nucleophilic substitution reaction where the halogen atom is replaced by the diphenylphosphino group. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and solvents used in the process.

Chemical Reactions Analysis

Types of Reactions

7-(Diphenylphosphino)heptanenitrile can undergo various types of chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The phosphine group can participate in substitution reactions to form new phosphine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

Scientific Research Applications

7-(Diphenylphosphino)heptanenitrile has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes, which can be catalysts in various organic reactions.

    Biology: Potential use in the study of enzyme mechanisms where phosphine ligands can mimic biological phosphorus-containing compounds.

    Medicine: Investigated for its potential in drug development, particularly in the design of metal-based drugs.

    Industry: Utilized in the development of new materials with specific electronic or catalytic properties.

Mechanism of Action

The mechanism of action of 7-(Diphenylphosphino)heptanenitrile primarily involves its ability to coordinate with metal centers. The diphenylphosphino group donates a pair of electrons to the metal, forming a stable complex. This coordination can alter the electronic properties of the metal, making it more reactive in catalytic processes. The nitrile group can also participate in interactions with other molecules, further influencing the reactivity and stability of the complex .

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: Another phosphine ligand with three phenyl groups.

    Diphenylphosphinoethane: A bidentate ligand with two diphenylphosphino groups connected by an ethane backbone.

    Diphenylphosphinobutane: Similar to diphenylphosphinoethane but with a butane backbone.

Uniqueness

7-(Diphenylphosphino)heptanenitrile is unique due to its heptane backbone, which provides greater flexibility and potential for forming larger coordination complexes. This can result in different reactivity and selectivity compared to other phosphine ligands .

Properties

CAS No.

181515-34-4

Molecular Formula

C19H22NP

Molecular Weight

295.4 g/mol

IUPAC Name

7-diphenylphosphanylheptanenitrile

InChI

InChI=1S/C19H22NP/c20-16-10-2-1-3-11-17-21(18-12-6-4-7-13-18)19-14-8-5-9-15-19/h4-9,12-15H,1-3,10-11,17H2

InChI Key

YQJYICMLXIPBTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(CCCCCCC#N)C2=CC=CC=C2

Origin of Product

United States

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